REACTION_CXSMILES
|
[CH2:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:13]N1[C:24](=[O:25])[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)S1(=O)=O.[C:26]([OH:29])(=[O:28])[CH3:27]>>[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:24]1([OH:25])[CH2:23][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:11][CH2:12][CH2:1][CH2:2][CH2:3]1.[C:26]([O:29][CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:28])[CH3:27]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
C1CCCCCCCCCCC1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
ON1S(=O)(=O)C2=CC=CC=C2C1=O
|
Name
|
Co(acac)2
|
Quantity
|
3.9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1CCCCCCCCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |